![molecular formula C13H24BrNO2S B13868127 Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a thian-4-yl group attached to a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-1-(thian-4-yl)propylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thian-4-yl group can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbamate group, using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide or tetrahydrofuran.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or borane in solvents like ether or tetrahydrofuran.
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols depending on the specific reduction pathway.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on enzyme activity and protein interactions. It may also be used in the development of enzyme inhibitors or activators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of novel pharmacophores and the development of therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate can be used in the production of specialty chemicals, agrochemicals, and materials science applications. It may also be employed in the synthesis of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bromine atom and thian-4-yl group may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
tert-Butyl N-(3-bromopropyl)carbamate: Similar structure but lacks the thian-4-yl group.
tert-Butyl N-(1,1,3-trioxo-1lambda6-thian-4-yl)carbamate: Contains a different functional group on the thian-4-yl moiety.
tert-Butyl N-(3-chloropropyl)carbamate: Similar structure with a chlorine atom instead of bromine.
Uniqueness: tert-Butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate is unique due to the presence of both the bromine atom and the thian-4-yl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C13H24BrNO2S |
|---|---|
Poids moléculaire |
338.31 g/mol |
Nom IUPAC |
tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate |
InChI |
InChI=1S/C13H24BrNO2S/c1-13(2,3)17-12(16)15-11(4-7-14)10-5-8-18-9-6-10/h10-11H,4-9H2,1-3H3,(H,15,16) |
Clé InChI |
KUEYKYWLWRINNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCBr)C1CCSCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


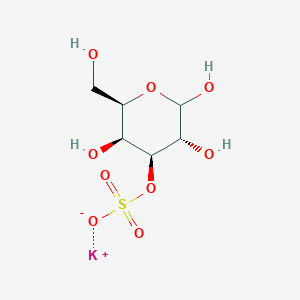
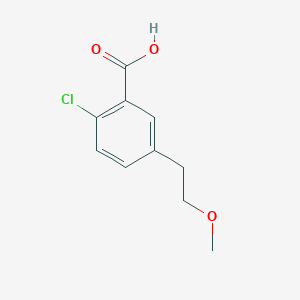

![3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13868061.png)
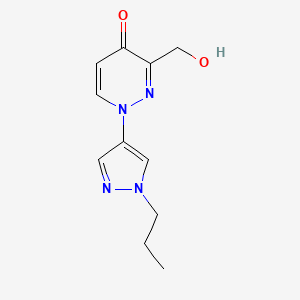
![2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine](/img/structure/B13868071.png)
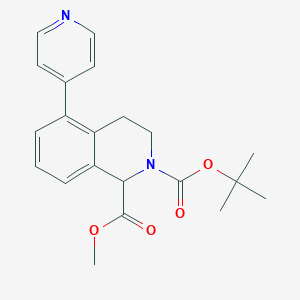
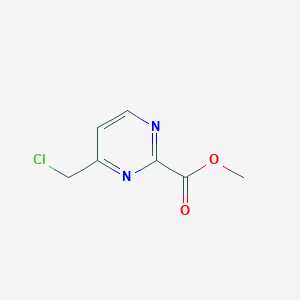
![5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13868088.png)



![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)

